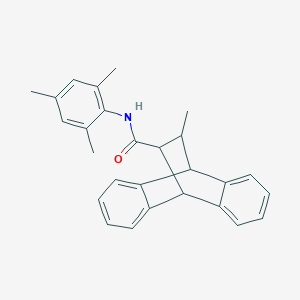
N-Mesityl-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Mesityl-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is a complex organic compound that features a mesityl group attached to a dihydroethanoanthracene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Mesityl-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves the reaction of 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid with mesitylamine under specific conditions. The reaction is often facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to promote the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be a high-yielding and efficient approach. This method uses a modified commercial microwave oven to control reaction conditions precisely, resulting in a faster and more efficient synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Mesityl-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Mesityl-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Mesityl-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide involves its interaction with specific molecular targets. The mesityl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic acid: A precursor in the synthesis of the target compound.
N-Mesityl-10-methylacridinium perchlorate: Another mesityl-substituted compound with different applications.
Properties
Molecular Formula |
C27H27NO |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
16-methyl-N-(2,4,6-trimethylphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C27H27NO/c1-15-13-16(2)26(17(3)14-15)28-27(29)24-18(4)23-19-9-5-7-11-21(19)25(24)22-12-8-6-10-20(22)23/h5-14,18,23-25H,1-4H3,(H,28,29) |
InChI Key |
GWVGOSVRNCJOGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=C(C=C(C=C5C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















